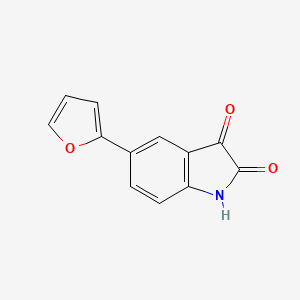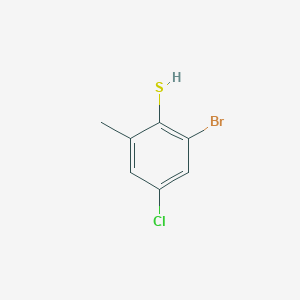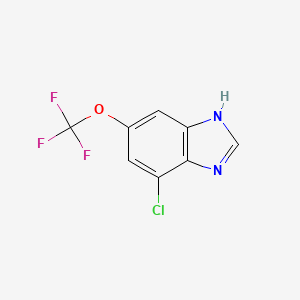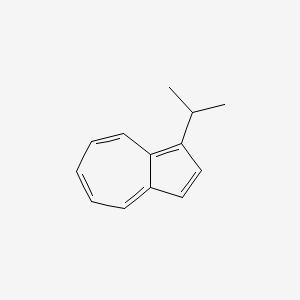
2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate is a chemical compound with the molecular formula C12H26BF4P and a molecular weight of 288.11 g/mol . It is classified as an alkyl-phosphine ligand and is primarily used in research settings . This compound is known for its role in various catalytic processes, particularly in the field of organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate typically involves the reaction of 2-buten-1-yl chloride with bis(1,1-dimethylethyl)phosphine in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents such as dichloromethane or toluene
Base: Triethylamine or sodium hydride
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
化学反応の分析
Types of Reactions
2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phosphine ligand is replaced by other nucleophiles.
Oxidation Reactions: The phosphine group can be oxidized to form phosphine oxides.
Coordination Reactions: The compound can coordinate with transition metals to form complexes used in catalytic processes.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Nucleophiles: Halides, alkoxides
Catalysts: Palladium, platinum, and other transition metals
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes, which are valuable intermediates in organic synthesis and catalysis .
科学的研究の応用
2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate has several scientific research applications:
Chemistry: Used as a ligand in transition metal-catalyzed reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira couplings).
Biology: Investigated for its potential role in biochemical assays and as a probe for studying phosphine interactions with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
作用機序
The mechanism of action of 2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate involves its ability to act as a ligand, coordinating with metal centers to form active catalytic species. The phosphine ligand donates electron density to the metal, stabilizing the metal center and facilitating various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and nickel, which are commonly used in catalytic cycles .
類似化合物との比較
Similar Compounds
Di-tert-butylneopentylphosphine: Similar in structure but with a different alkyl group, used in similar catalytic applications.
Tri-tert-butylphosphine: Another phosphine ligand with three tert-butyl groups, known for its steric bulk and electron-donating properties.
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II): A palladium complex with similar phosphine ligands, used in cross-coupling reactions.
Uniqueness
2-BUten-1-ylbis(1,1-dimethylethyl)phosphine tetrafluoroborate is unique due to its specific combination of the 2-buten-1-yl group and the bis(1,1-dimethylethyl)phosphine ligand. This combination provides a balance of steric and electronic properties, making it particularly effective in certain catalytic processes where other ligands may not perform as well.
特性
分子式 |
C12H26BF4P |
|---|---|
分子量 |
288.12 g/mol |
IUPAC名 |
[(E)-but-2-enyl]-ditert-butylphosphane;hydron;tetrafluoroborate |
InChI |
InChI=1S/C12H25P.BF4/c1-8-9-10-13(11(2,3)4)12(5,6)7;2-1(3,4)5/h8-9H,10H2,1-7H3;/q;-1/p+1/b9-8+; |
InChIキー |
PKGSKBXNPWWZEC-HRNDJLQDSA-O |
異性体SMILES |
[H+].[B-](F)(F)(F)F.C/C=C/CP(C(C)(C)C)C(C)(C)C |
正規SMILES |
[H+].[B-](F)(F)(F)F.CC=CCP(C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B15202972.png)


![[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide](/img/structure/B15202997.png)
![3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine](/img/structure/B15203004.png)




![(3AS,8bR)-2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-3a,8b-dihydro-4H-indeno[2,1-d]oxazole](/img/structure/B15203023.png)

![6-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B15203046.png)


